REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:13][C:14](=O)[CH2:15][CH2:16][C:17](=O)[CH3:18].CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([N:5]2[C:17]([CH3:18])=[CH:16][CH:15]=[C:14]2[CH3:13])[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1
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Name
|
|
Quantity
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14 g
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Type
|
reactant
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Smiles
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BrC=1C=C(N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
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7.05 mL
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Type
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reactant
|
Smiles
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CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
0.22 g
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Type
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reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask was fitted with a Dean Stark trap and reaction mixture
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 h
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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FILTRATION
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Details
|
The residue was purified by filtration through a pad of silica
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C(F)(F)F)N1C(=CC=C1C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |